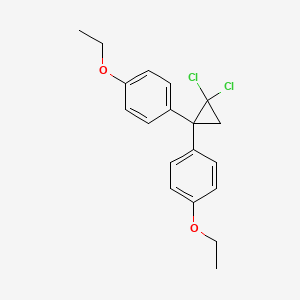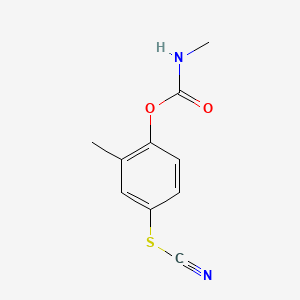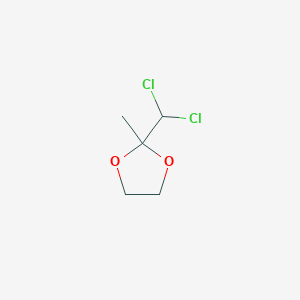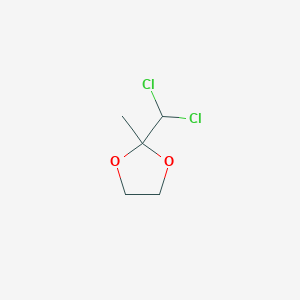![molecular formula C18H19ClN2O B11997114 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- CAS No. 62871-20-9](/img/structure/B11997114.png)
1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride derivative. One common method includes the reaction of o-phenylenediamine with 5-chloro-2-(pentyloxy)benzaldehyde under acidic conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethylformamide, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA or RNA, and disrupt cellular processes. The specific pathways and targets depend on the biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with biological significance.
2-(2-Pyridyl)benzimidazole: Used in coordination chemistry and as a ligand in metal complexes.
The uniqueness of 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
62871-20-9 |
|---|---|
Molecular Formula |
C18H19ClN2O |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-(5-chloro-2-pentoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C18H19ClN2O/c1-2-3-6-11-22-17-10-9-13(19)12-14(17)18-20-15-7-4-5-8-16(15)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,20,21) |
InChI Key |
BFOYYNROSGLTKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)
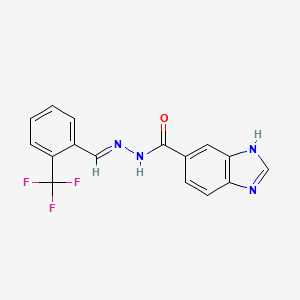

![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997057.png)
![Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoyl}oxy)-2-methyl-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11997064.png)

